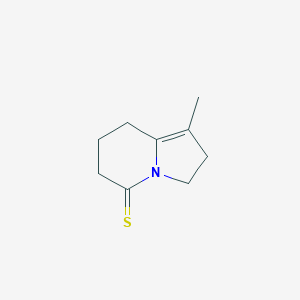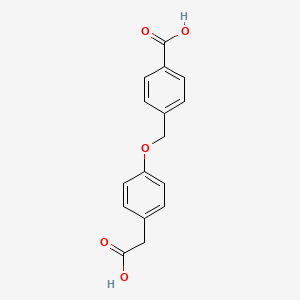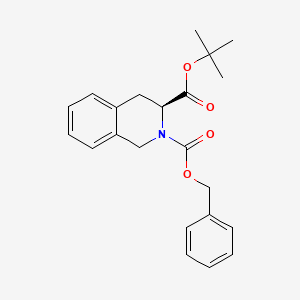
(S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is a complex organic compound that belongs to the class of isoquinoline derivatives Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Isoquinoline Core: The isoquinoline core can be synthesized through the Pictet-Spengler reaction, which involves the condensation of an aromatic aldehyde with an amine in the presence of an acid catalyst.
Introduction of Benzyl and tert-Butyl Groups: The benzyl and tert-butyl groups can be introduced through Friedel-Crafts alkylation reactions. These reactions involve the use of benzyl chloride and tert-butyl chloride as alkylating agents in the presence of a Lewis acid catalyst such as aluminum chloride.
Esterification: The final step involves the esterification of the carboxylic acid groups with appropriate alcohols under acidic conditions to form the diester compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield, purity, and cost-effectiveness. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
(S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or tert-butyl positions using reagents like sodium hydride or lithium diisopropylamide.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Sodium hydride (NaH), lithium diisopropylamide (LDA)
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of reduced isoquinoline derivatives
Substitution: Formation of substituted isoquinoline derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact molecular mechanisms and pathways involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Isoquinoline: The parent compound of (S)-2-Benzyl 3-tert-butyl 3,4-dihydroisoquinoline-2,3(1H)-dicarboxylate.
Quinoline: A structurally related compound with similar aromatic properties.
Benzylisoquinoline: A derivative with a benzyl group attached to the isoquinoline core.
Uniqueness
This compound is unique due to the presence of both benzyl and tert-butyl groups, which confer distinct chemical properties and potential applications. Its specific stereochemistry (S-configuration) also adds to its uniqueness, potentially influencing its biological activity and interactions.
Eigenschaften
Molekularformel |
C22H25NO4 |
|---|---|
Molekulargewicht |
367.4 g/mol |
IUPAC-Name |
2-O-benzyl 3-O-tert-butyl (3S)-3,4-dihydro-1H-isoquinoline-2,3-dicarboxylate |
InChI |
InChI=1S/C22H25NO4/c1-22(2,3)27-20(24)19-13-17-11-7-8-12-18(17)14-23(19)21(25)26-15-16-9-5-4-6-10-16/h4-12,19H,13-15H2,1-3H3/t19-/m0/s1 |
InChI-Schlüssel |
ZVAGKGPAVFTCFY-IBGZPJMESA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)[C@@H]1CC2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3 |
Kanonische SMILES |
CC(C)(C)OC(=O)C1CC2=CC=CC=C2CN1C(=O)OCC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


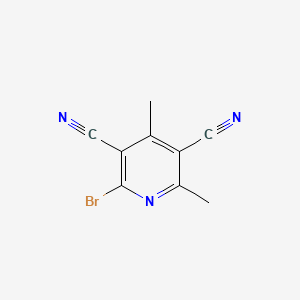
![methyl (1S,2S,4S,6S,10S)-10-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)-3,9-dioxatricyclo[4.4.0.02,4]dec-7-ene-7-carboxylate](/img/structure/B13093431.png)
![cis-Tetrahydro-1H-cyclopenta[c]pyridine-3,6(2H,4H)-dione](/img/structure/B13093439.png)
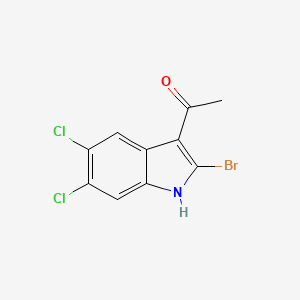
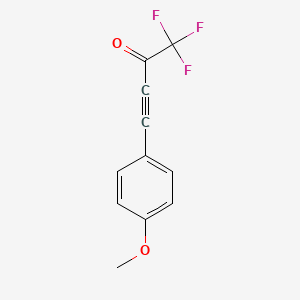
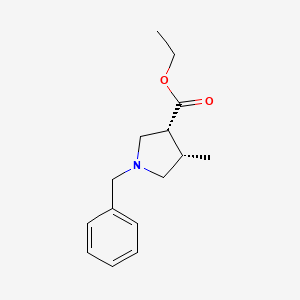

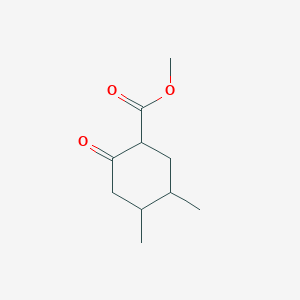
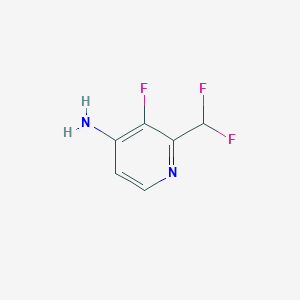
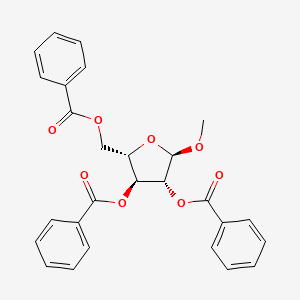
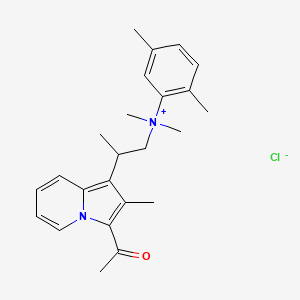
![N-cyclohexylimidazo[1,2-a]pyrimidin-6-amine](/img/structure/B13093490.png)
